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molecular formula C6H2F6N2O3S B8486997 2-(Trifluoromethyl)pyrimidin-5-yl trifluoromethanesulfonate

2-(Trifluoromethyl)pyrimidin-5-yl trifluoromethanesulfonate

Cat. No. B8486997
M. Wt: 296.15 g/mol
InChI Key: ABSIQLWBSOCMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989620B2

Procedure details

Triflic anhydride (1.01 mL, 6.0 mmol) was added dropwise to a stirred mixture of 2-(trifluoromethyl)pyrimidin-5-ol (prepared according to U.S. Pat. No. 4,558,039) (0.82 g, 5.0 mmol), toluene (10 mL) and aqueous tripotassium phosphate (30% by weight, 10 mL) at ice-bath temperature (Frantz et al., Organic Letters, 2002, 4(26), 4717-4718). When the addition was complete the ice-bath was taken away and the solution was stirred at ambient temperature for 30 minutes. The clear phases were separated and the organic layer was washed with water, then brine. Drying of the organic phase over anhydrous sodium sulfate, filtration and concentration by rotary evaporation at room temperature afforded 2-(trifluoromethyl)-pyrimidine-5-yl trifluoromethanesulfonate as a colourless oil (1.38 g, 93%). B.p. 75-77° C. (10 mbar).
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O:8][S:9]([C:12]([F:15])([F:14])[F:13])(=[O:11])=[O:10])(C(F)(F)F)(=O)=O.[F:16][C:17]([F:26])([F:25])[C:18]1[N:23]=[CH:22][C:21](O)=[CH:20][N:19]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[F:15][C:12]([F:13])([F:14])[S:9]([O:8][C:21]1[CH:20]=[N:19][C:18]([C:17]([F:26])([F:25])[F:16])=[N:23][CH:22]=1)(=[O:10])=[O:11] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.01 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC=C(C=N1)O)(F)F
Step Two
Name
tripotassium phosphate
Quantity
10 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The clear phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the organic phase over anhydrous sodium sulfate, filtration and concentration by rotary evaporation at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=NC(=NC1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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